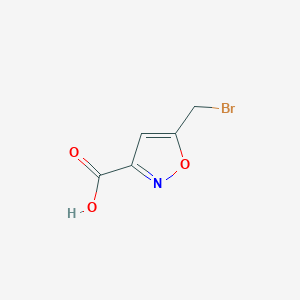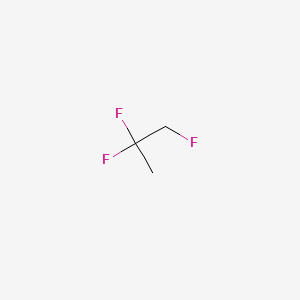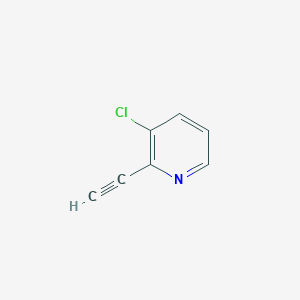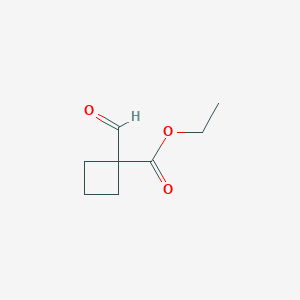
环丁烷-1-甲酰甲酸乙酯
描述
Ethyl 1-formylcyclobutanecarboxylate, also known as ethyl 2-oxocyclobutanecarboxylate, is a cyclic ester. It has the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol .
Molecular Structure Analysis
The InChI code for Ethyl 1-formylcyclobutanecarboxylate is 1S/C8H12O3/c1-2-11-7(10)8(6-9)4-3-5-8/h6H,2-5H2,1H3 . It contains a total of 23 bonds, including 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 aliphatic ester, and 1 aliphatic aldehyde .Physical And Chemical Properties Analysis
Ethyl 1-formylcyclobutanecarboxylate is a liquid at room temperature . It should be stored at temperatures below -10°C .科学研究应用
聚合物合成和性能
环丁烷-1-甲酰甲酸乙酯和相关的双环丁烷羧酸酯已被用于聚合物的合成中。Drujon 等人(1993 年)的一项研究表明,当这些化合物经受自由基聚合时,会产生具有优异热稳定性和清晰光学性能的材料,可与它们的乙烯基对应物相媲美 (Drujon 等人,1993 年)。
乙烯生物合成分析
在植物生物学领域,环丁烷的衍生物(环丁烷-1-甲酰甲酸乙酯属于此类)被用于研究乙烯生物合成。Bulens 等人(2011 年)更新并改进了分析乙烯生物合成中关键成分的方案,包括环丁烷衍生物 (Bulens 等人,2011 年)。
果蔬保鲜
对 1-甲基环丙烯(1-MCP)的研究(一种与环丁烷-1-甲酰甲酸乙酯在结构上相关的化合物)表明其在延长果蔬保质期方面具有重要作用。Watkins(2006 年)回顾了其效果,重点介绍了其在苹果行业中用于保持产品质量的商业应用 (Watkins,2006 年)。
化学反应和机理
研究还关注涉及环丁烷衍生物的化学性质和反应。Niwayama 和 Houk(1992 年)讨论了环丁烯电环化反应中酯基和甲酰基之间的竞争,提供了对这些反应的理论预测和实际应用的见解 (Niwayama 和 Houk,1992 年)。
在植物发育和防御中的作用
1-氨基环丙烷-1-羧酸(ACC)等与环丁烷-1-甲酰甲酸乙酯密切相关的化合物在植物发育和防御机制中发挥着重要作用。Polko 和 Kieber(2019 年)回顾了 ACC 的信号传导作用,重点介绍了其在植物发育和对病原体反应中的作用 (Polko 和 Kieber,2019 年)。
催化和合成
环丁烷-1-甲酰甲酸乙酯衍生物在催化中的作用已得到探索。例如,Pagar 和 RajanBabu(2018 年)展示了钴催化剂如何将乙烯与炔烯偶联,这是一个涉及环丁烷的过程,以形成复杂的手性分子 (Pagar 和 RajanBabu,2018 年)。
农学应用
Vanderstraeten 和 Van Der Straeten(2017 年)讨论了 ACC 在植物中的积累和运输。他们强调了了解 ACC 运输的潜在农学应用,这可以推论到环丁烷-1-甲酰甲酸乙酯及其衍生物 (Vanderstraeten 和 Van Der Straeten,2017 年)。
安全和危害
Ethyl 1-formylcyclobutanecarboxylate is classified under the GHS07 category. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
ethyl 1-formylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-7(10)8(6-9)4-3-5-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORWHQYLTMRHBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481311 | |
| Record name | ETHYL 1-FORMYLCYCLOBUTANECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-formylcyclobutanecarboxylate | |
CAS RN |
57742-93-5 | |
| Record name | ETHYL 1-FORMYLCYCLOBUTANECARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

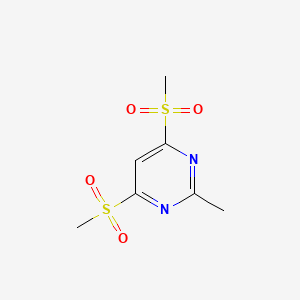
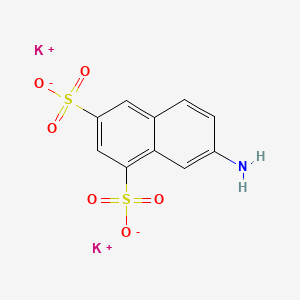
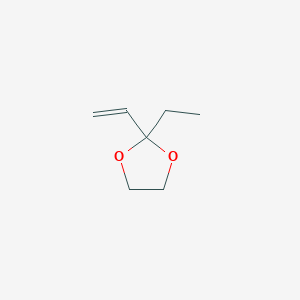
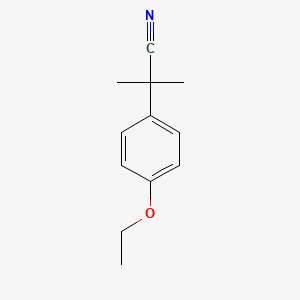
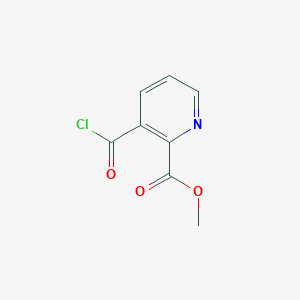
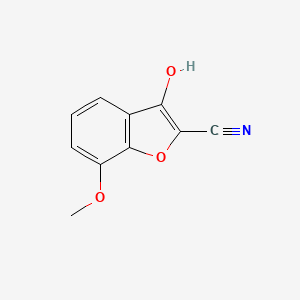
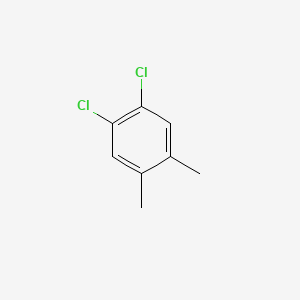
![Dinaphtho[2,1,8,7-defg:2',1',8',7'-opqr]pentacene](/img/structure/B1626591.png)
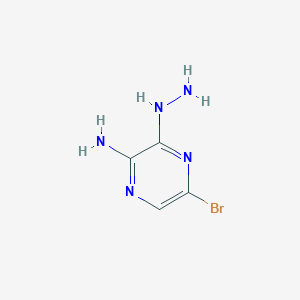
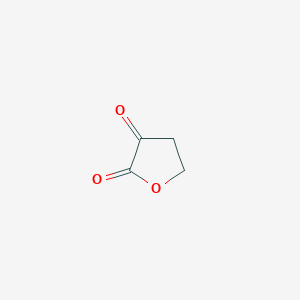
![7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1626596.png)
